Scaffold Topology Divergence from Akt1 Pyrazol-Furan Carboxamide Leads
The target compound's 1-methyl-1H-pyrazol-5-yl regioisomer linked to furan via a methylene-amide bridge differs from the most potent pyrazol-furan carboxamide Akt1 inhibitors reported by Zhan et al., which feature a 1-phenyl-1H-pyrazol-5-yl core with a carboxamide linkage [1]. In that series, the lead compound exhibited an Akt1 IC50 of 7.6 nM and inhibited HCT116 colon cancer cell proliferation with an IC50 of 0.85 µM [1]. The target compound's 1-methyl substituent reduces steric bulk compared to the 1-phenyl group, which may alter ATP-binding pocket occupancy and kinase selectivity profile. However, no direct Akt1 inhibition data are currently available for the target compound.
| Evidence Dimension | Akt1 kinase inhibitory activity |
|---|---|
| Target Compound Data | Not available – no published Akt1 IC50 data |
| Comparator Or Baseline | Lead pyrazol-furan carboxamide analog (Zhan et al.): Akt1 IC50 = 7.6 nM; HCT116 cell IC50 = 0.85 µM |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Akt1 enzymatic assay (ADP-Glo kinase assay); HCT116 and OVCAR-8 cell proliferation assays |
Why This Matters
Procurement decisions for kinase inhibitor screening programs must account for the regioisomeric and linker differences that distinguish this compound from published Akt1 chemotypes, as these features dictate target engagement potential.
- [1] Zhan W, Xu L, Dong X, Dong J, Yi X, Ma X, Qiu N, Li J, Yang B, Zhou Y, Hu Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. PMID: 27089211. View Source
